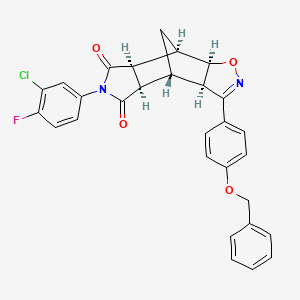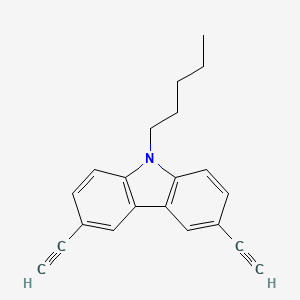
3,6-Diethynyl-9-pentyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethynyl-9-pentyl-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are nitrogen-containing heterocyclic compounds known for their excellent electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethynyl-9-pentyl-9H-carbazole typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and involves the coupling of a halogenated carbazole derivative with an ethynyl compound. The reaction conditions often include the use of a base such as triethylamine and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Diethynyl-9-pentyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Halogenated reagents and bases like sodium hydride are often used.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated carbazole compounds, and various substituted carbazole derivatives.
Scientific Research Applications
3,6-Diethynyl-9-pentyl-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3,6-Diethynyl-9-pentyl-9H-carbazole largely depends on its application. In electronic materials, its excellent electronic properties facilitate charge transport. In biological applications, its fluorescent properties enable it to act as a probe for imaging. The ethynyl groups can interact with various molecular targets, enhancing its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Diethynyl-9-octyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
Uniqueness
3,6-Diethynyl-9-pentyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the pentyl group at the 9 position enhances its solubility and processability compared to other carbazole derivatives .
Properties
CAS No. |
921610-94-8 |
|---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3,6-diethynyl-9-pentylcarbazole |
InChI |
InChI=1S/C21H19N/c1-4-7-8-13-22-20-11-9-16(5-2)14-18(20)19-15-17(6-3)10-12-21(19)22/h2-3,9-12,14-15H,4,7-8,13H2,1H3 |
InChI Key |
QBOXYDVZFBELSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)C#C)C3=C1C=CC(=C3)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


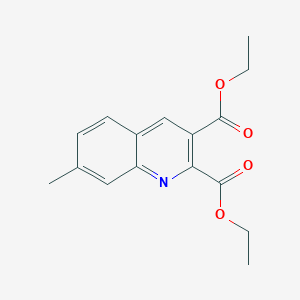

![1-(3-ethylbenzo[f][1,3]benzoxazol-2-ylidene)-N-phenylbutan-2-imine;hydroiodide](/img/structure/B12637326.png)
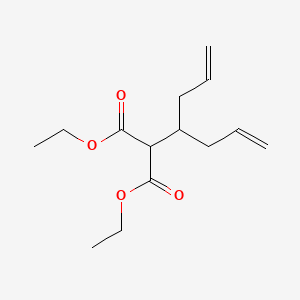
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B12637331.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-(2-fluorophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12637332.png)
![4-[(3-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B12637338.png)
![4-Pentyn-1-ol, 5-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12637344.png)
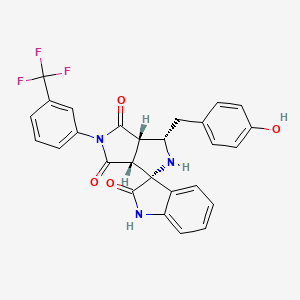
![[4-(4-propylcyclohexyl)phenyl] 4-methoxybenzoate](/img/structure/B12637368.png)


![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
